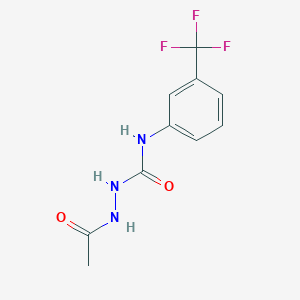

1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide

描述

Structure

3D Structure

属性

IUPAC Name |

1-acetamido-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O2/c1-6(17)15-16-9(18)14-8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCPWLJGFPEECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309832 | |

| Record name | 2-Acetyl-N-[3-(trifluoromethyl)phenyl]hydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111075-94-6 | |

| Record name | 2-Acetyl-N-[3-(trifluoromethyl)phenyl]hydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-4-(3-TRIFLUOROMETHYLPHENYL)SEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches to 1 Acetyl 4 3 Trifluoromethylphenyl Semicarbazide and Its Analogs

Retrosynthetic Analysis of the 1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the N-C bond of the semicarbazide (B1199961) backbone. This leads to two key synthons: an acetylhydrazide portion and a 3-(trifluoromethyl)phenyl isocyanate portion. The acetylhydrazide can be conceptually derived from acetic acid and hydrazine (B178648), while the isocyanate can be formed from 3-(trifluoromethyl)aniline. This logical deconstruction provides a clear roadmap for the forward synthesis.

Classical Synthetic Routes to Semicarbazides and Thiosemicarbazides

Traditional methods for synthesizing semicarbazides and their sulfur analogs, thiosemicarbazides, form the foundation for producing a wide array of derivatives, including the target compound.

Reaction of Hydrazides with Isocyanates

A primary and straightforward method for the synthesis of 1-acetyl-4-substituted semicarbazides is the reaction between an acid hydrazide and an isocyanate. researchgate.net In the case of this compound, acetic hydrazide is reacted with 3-(trifluoromethyl)phenyl isocyanate. lookchem.com This reaction is typically carried out in a suitable solvent at ambient temperature and often proceeds with high yield. researchgate.net The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isocyanate, leading to the formation of the semicarbazide linkage. finechem-mirea.ru This method is versatile and can be adapted to produce a diverse library of semicarbazide derivatives by varying the hydrazide and isocyanate starting materials. rsc.org

Cyclocondensation Reactions in Semicarbazide Formation

Semicarbazides and thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds through cyclocondensation reactions. chemmethod.comresearchgate.netlongdom.org These reactions involve the condensation of the semicarbazide with a bifunctional compound, such as a diketone or a ketoester, to form a ring structure. For instance, semicarbazides can react with β-dicarbonyl compounds to yield pyrazole (B372694) derivatives. beilstein-archives.orgidexlab.com While not a direct route to this compound itself, these cyclization reactions are crucial for the synthesis of its more complex, heterocyclic analogs. nih.gov The reaction conditions, such as the choice of solvent and catalyst, can influence the regioselectivity of the cyclization.

Multi-Step Synthesis Strategies

Advanced Synthetic Protocols for Trifluoromethylphenyl Functionalization

The introduction of a trifluoromethyl group onto an aromatic ring is a key step in the synthesis of this compound and significantly influences its chemical properties. mdpi.com

Introduction of Trifluoromethyl Group via Specific Reagents

The trifluoromethyl group is a common substituent in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity. mdpi.comwikipedia.org Various reagents and methods have been developed for the trifluoromethylation of aromatic compounds. wikipedia.org One common approach involves the use of copper-mediated reactions with trifluoromethyl sources. wikipedia.org Another method utilizes trifluoromethylating reagents like Umemoto's or Togni's reagents, which can introduce the CF3 group under milder conditions. rsc.orgmdpi.com More recently, photoredox catalysis has emerged as a powerful tool for trifluoromethylation, offering high efficiency and broad substrate scope. wikipedia.orgorganic-chemistry.org The choice of reagent and reaction conditions depends on the specific substrate and the desired position of the trifluoromethyl group on the aromatic ring. doi.orgacs.org

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted semicarbazides such as this compound requires careful consideration of stereoselectivity and regioselectivity to ensure the desired isomer is formed.

Stereoselectivity

Stereoselectivity becomes a critical factor when chiral centers are present in the molecule. For an acyclic structure like this compound, chirality would be introduced if one of the substituents on the semicarbazide backbone contained a stereocenter. While the target compound itself is achiral, the synthesis of chiral analogs is an area of significant interest. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch

Key strategies for achieving stereoselectivity in the synthesis of chiral semicarbazide analogs include:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials, such as chiral amines or carboxylic acids, to introduce stereocenters into the final molecule. ethz.ch

Chiral Auxiliaries : An enantiopure group can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch This auxiliary is then removed to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis : The use of a chiral catalyst can favor the formation of one stereoisomer over another. ethz.ch This is particularly relevant in reactions such as the reduction of ketones to form chiral alcohols, which may be precursors to parts of the semicarbazide structure. For instance, the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a potential chiral precursor, has been achieved with high enantiomeric excess using biocatalysis. rsc.org

The formation of stereoisomers, such as E/Z isomers, can also occur around the C=N bond in semicarbazone derivatives, which are closely related to semicarbazides. The specific configuration can be determined using techniques like 2D NMR spectroscopy. researchgate.net

Regioselectivity

Regioselectivity refers to the control of reaction at a particular site in a molecule with multiple reactive positions. The semicarbazide structure has three nitrogen atoms (N1, N2, and N4), each with varying nucleophilicity, making regioselective substitution a significant challenge. For the synthesis of this compound, the desired product results from the reaction of 4-(3-trifluoromethylphenyl)semicarbazide with an acetylating agent at the N1 position.

The key precursor, 4-(3-trifluoromethylphenyl)semicarbazide, is synthesized from 3-(trifluoromethyl)phenyl isocyanate and hydrazine. In this reaction, the more nucleophilic terminal nitrogen of hydrazine attacks the isocyanate. The subsequent acylation must be directed to the N1 nitrogen. The nucleophilicity of the nitrogen atoms is influenced by the electronic effects of the adjacent groups. The N4 nitrogen is directly attached to the electron-withdrawing trifluoromethylphenyl group, reducing its nucleophilicity. The N2 nitrogen's nucleophilicity is decreased due to its proximity to the carbonyl group. Therefore, the terminal N1 nitrogen is generally the most nucleophilic and the most likely site for acylation under controlled conditions.

Controlling the regioselectivity can be achieved by:

Directing Groups : Attaching a directing group can sterically or electronically favor reaction at a specific position. mdpi.com

Reaction Conditions : Modifying solvents, temperature, and the nature of the acylating agent and base can influence the site of reaction.

Protecting Groups : Temporarily blocking more reactive sites with protecting groups allows for the selective functionalization of the desired position.

The table below summarizes strategies for controlling stereochemistry and regiochemistry in semicarbazide synthesis.

| Control Type | Strategy | Application in Semicarbazide Synthesis |

| Stereoselectivity | Chiral Pool Synthesis | Use of enantiopure precursors (e.g., chiral amines) to build chiral semicarbazide analogs. ethz.ch |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the formation of a new stereocenter. ethz.ch | |

| Asymmetric Catalysis | Employment of chiral catalysts for reactions like asymmetric ketone reduction to form chiral building blocks. rsc.org | |

| Regioselectivity | Electronic Control | Exploiting the inherent differences in the nucleophilicity of N1, N2, and N4 atoms for selective acylation. |

| Steric Hindrance | Introducing bulky substituents to block reaction at certain positions. mdpi.com | |

| Protecting Groups | Masking more reactive nitrogen atoms to direct acylation to the desired site (e.g., N1). |

Purification and Isolation Techniques in Semicarbazide Synthesis

The successful synthesis of this compound relies on effective purification and isolation techniques to obtain a product of high purity. Semicarbazides and their derivatives are typically crystalline solids, which facilitates their purification. researchgate.net

Commonly employed techniques include:

Recrystallization : This is the most prevalent method for purifying solid semicarbazide derivatives. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. google.com Common solvents for recrystallization include ethanol, methanol, or mixtures with water. researchgate.netacs.orgtpu.ru The selection of an appropriate solvent is crucial for achieving high recovery and purity.

Filtration : After crystallization or precipitation from the reaction mixture, the solid product is separated from the liquid phase using filtration, often under vacuum with a Büchner funnel. tpu.rumdpi.com

Washing : The filtered solid is typically washed with a cold solvent (often the same as the crystallization solvent) to remove any residual soluble impurities adhering to the crystal surface. tpu.ru

Drying : The purified product is dried to remove residual solvent. This can be done in a drying oven (often under vacuum) or in a desiccator.

In cases where recrystallization is insufficient to remove impurities, or for non-crystalline products, chromatographic methods are employed.

Column Chromatography : This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). It is particularly useful for separating products from starting materials or byproducts with similar solubility characteristics. The synthesis of related trifluoromethyl-containing compounds often requires column chromatography for purification. jelsciences.com

The purity and identity of the final product are confirmed using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). google.commdpi.com

The following table outlines the primary purification techniques used in the synthesis of semicarbazides.

| Technique | Principle | Application in Semicarbazide Synthesis |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary method for purifying crude, solid semicarbazide products. researchgate.netacs.org |

| Filtration | Mechanical separation of a solid from a liquid. | Isolation of the precipitated or crystallized semicarbazide from the reaction or crystallization solvent. tpu.ru |

| Washing | Removal of soluble impurities from the surface of the isolated solid. | Rinsing the filtered product with a cold solvent to remove mother liquor. tpu.ru |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Purification of complex mixtures or when recrystallization is ineffective. jelsciences.com |

Molecular Structure, Electronic Properties, and Reactivity Analysis

Theoretical Structural Elucidation and Conformational Preferences

Quantum chemical calculations are indispensable tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a molecule, yielding information about its energy and structure. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for organic molecules. uobasrah.edu.iq

For a molecule like 1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed for an isolated molecule in the gaseous phase. It is important to note that experimental values, often determined in the solid state via X-ray crystallography, may differ slightly due to intermolecular interactions. uobasrah.edu.iq

Due to the absence of specific published data for this compound, the following table presents illustrative geometric parameters for a structurally related compound, 4-phenylsemicarbazide, as determined by DFT calculations. These values provide a reasonable approximation of the expected geometry for the semicarbazide (B1199961) core of the target molecule.

| Structural Parameter | Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.24 |

| N-N Bond Length | ~1.39 |

| C-N (Amide) Bond Length | ~1.37 |

| N-C-N Bond Angle | ~117 |

| C-N-N Bond Angle | ~119 |

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. By analyzing the PES, chemists can identify the most stable conformations (energy minima) and the transition states that connect them. For a flexible molecule like this compound, which has several rotatable single bonds, the PES can be complex.

Furthermore, the semicarbazide moiety can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The primary tautomeric equilibrium for this compound would be the amide-iminol tautomerism, as depicted below:

Amide Form <=> Iminol Form

Quantum chemical calculations can predict the relative energies of these tautomers. For most simple amides and related structures, the amide form is significantly more stable than the iminol form. Computational studies on similar thiosemicarbazide (B42300) derivatives have consistently shown the keto (or thione) form to be the most stable tautomer.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net This energy gap is a key parameter derived from quantum chemical calculations. biointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the phenyl ring and the semicarbazide nitrogen and oxygen atoms. The LUMO would likely be distributed over the electron-deficient trifluoromethylphenyl ring system.

The table below provides representative FMO energy values based on calculations for analogous trifluoromethylphenyl urea (B33335) derivatives.

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP surface would be expected to show:

Negative Potential (Red): Around the carbonyl oxygen and potentially the nitrogen atoms of the semicarbazide group, indicating these are likely sites for hydrogen bonding and electrophilic interactions.

Positive Potential (Blue): Around the hydrogen atoms attached to the nitrogen atoms (N-H groups), making them acidic and potential hydrogen bond donors.

Electron-Deficient Regions: The trifluoromethyl (-CF3) group, being strongly electron-withdrawing, would create a region of lower electron density on the attached phenyl ring.

To quantify the distribution of electronic charge among the atoms in a molecule, methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used. These calculations assign partial charges to each atom, providing insight into the electronic structure and polarity of bonds. NBO analysis is often considered more robust than Mulliken analysis as it is less dependent on the basis set used in the calculation. acs.org

In this compound, these analyses would likely show:

Significant negative charges on the electronegative oxygen, nitrogen, and fluorine atoms.

Positive charges on the carbon atoms of the carbonyl and trifluoromethyl groups.

Positive charges on the hydrogen atoms bonded to nitrogen.

The following table shows illustrative NBO charges for atoms in a molecule containing a trifluoromethylphenyl group, demonstrating the strong polarizing effect of the -CF3 substituent. acs.orgnih.gov

| Atom/Group | Illustrative NBO Charge (e) |

|---|---|

| Carbon in -CF3 | +0.8 to +0.9 |

| Fluorine in -CF3 | -0.3 to -0.4 |

| Carbonyl Carbon | +0.5 to +0.6 |

| Carbonyl Oxygen | -0.6 to -0.7 |

Chemical Reactivity Predictions via Computational Models

Computational modeling serves as a powerful tool in modern chemistry, offering deep insights into the chemical behavior of molecules. Through the application of quantum mechanics and computational chemistry methods like Density Functional Theory (DFT), it is possible to predict and analyze the reactivity of complex organic compounds such as this compound. These models allow for the examination of reaction pathways and the identification of reactive sites within the molecule, providing a theoretical framework that complements experimental findings.

Reaction Mechanism Studies of Semicarbazide Core Transformations

The semicarbazide core, characterized by the -NH-NH-C(=O)-NH- linkage, is a versatile functional group capable of undergoing a variety of chemical transformations. Computational studies on semicarbazide derivatives have elucidated the mechanisms of several key reactions.

One of the most fundamental reactions of the semicarbazide moiety is its condensation with aldehydes and ketones to form semicarbazones. researchgate.netajchem-b.com This reaction is a classic example of imine formation, proceeding through a two-step mechanism: a bimolecular nucleophilic addition of the terminal amino group (-NH2) of the semicarbazide to the carbonyl carbon of the aldehyde or ketone, followed by a unimolecular dehydration step to yield the semicarbazone. researchgate.net DFT computational studies have been employed to map the energy profiles of these reaction pathways, identifying the transition states and intermediates involved. researchgate.net These studies help in understanding the kinetics and thermodynamics of semicarbazone formation.

Beyond semicarbazone formation, the semicarbazide core can participate in other transformations. For instance, under certain conditions, such as in the presence of specific catalysts like Wilkinson's catalyst, semicarbazones can undergo unusual chemical transformations involving the cleavage of the C-NH2 bond and the formation of new carbon-nitrogen bonds. nih.gov Additionally, the formation of semicarbazide itself can be a result of complex reaction pathways, such as the reaction of azine intermediates with urea compounds. nih.gov Computational models can help rationalize these complex transformations by calculating the energies of various proposed intermediates and transition states.

Another area of study involves the synthesis of pyrazole (B372694) derivatives from the reaction of semicarbazide derivatives with dicarbonyl compounds like acetylacetone. nih.gov Such reactions involve cyclization and condensation steps, the mechanisms of which can be investigated using computational methods to determine the most favorable reaction pathway.

Prediction of Nucleophilic and Electrophilic Sites

Computational chemistry provides robust methods for identifying the regions within a molecule that are most likely to act as nucleophiles (electron-donating) or electrophiles (electron-accepting). khanacademy.orgyoutube.com This is crucial for predicting how this compound will interact with other reagents.

Nucleophilic Sites: Nucleophiles are characterized by regions of high electron density, often indicated by lone pairs of electrons or pi bonds. youtube.com

Nitrogen Atoms: The nitrogen atoms in the semicarbazide backbone possess lone pairs of electrons, making them potential nucleophilic centers. The terminal nitrogen of the hydrazine (B178648) moiety (-NH2) is generally the most nucleophilic and is the primary site of attack in reactions like semicarbazone formation. researchgate.net

Oxygen Atom: The carbonyl oxygen of the acetyl group and the semicarbazide core also have lone pairs and can act as nucleophilic sites, particularly in protonation or coordination with metal ions.

Electrophilic Sites: Electrophiles are electron-deficient species, often bearing a partial or full positive charge. youtube.com

Carbonyl Carbons: The carbon atoms of the two carbonyl groups (one in the acetyl group and one in the semicarbazide urea-like structure) are bonded to highly electronegative oxygen atoms. This polarization creates a partial positive charge on the carbonyl carbons, making them susceptible to attack by nucleophiles.

Aromatic Ring Carbons: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This effect deactivates the phenyl ring, making the carbon atom to which it is attached, and the other carbons of the ring, more electrophilic than in an unsubstituted benzene (B151609) ring.

Computational methods such as the analysis of Molecular Electrostatic Potential (MEP) and Fukui functions are used to quantify these predictions. researchgate.net An MEP map visually displays the electrostatic potential on the electron density surface of a molecule, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic). Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, or radical attack. researchgate.net For semicarbazide derivatives, these calculations confirm that the highest potential for nucleophilic attack is on the carbonyl carbons, while the nitrogen and oxygen atoms are the primary nucleophilic centers. researchgate.net

The table below summarizes the predicted reactive sites in this compound.

| Site Type | Location on Molecule | Reason for Reactivity |

|---|---|---|

| Nucleophilic | Terminal Hydrazine Nitrogen (-NH2) | High electron density due to lone pair; primary site for condensation reactions. |

| Nucleophilic | Other Nitrogen Atoms | Presence of lone pair electrons. |

| Nucleophilic | Carbonyl Oxygen Atoms | High electron density from lone pairs. |

| Electrophilic | Carbonyl Carbon Atoms | Electron deficiency due to bonding with electronegative oxygen. |

| Electrophilic | Aromatic Ring Carbons | Electron-withdrawing effect of the trifluoromethyl group. |

Mechanistic Investigations of Biological Activities of 1 Acetyl 4 3 Trifluoromethylphenyl Semicarbazide Analogs

Enzyme Inhibition Studies and Binding Mechanisms

The biological activity of semicarbazide (B1199961) analogs is often rooted in their ability to inhibit specific enzymes. The following sections detail the mechanistic investigations into their effects on several important enzyme classes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are broadly classified as reversible, irreversible, or pseudoirreversible, based on their mode of interaction with the enzyme's active site. nih.gov

Semicarbazide and thiosemicarbazone derivatives have been investigated as cholinesterase inhibitors. researchgate.net The mechanism of inhibition can vary, with compounds showing selectivity for either AChE or BuChE. researchgate.net Inhibition is typically achieved by the compound binding to the active site of the enzyme, which contains a catalytic triad. In the case of pseudoirreversible inhibitors like carbamates, this involves a nucleophilic attack from the catalytic serine on the inhibitor's carbonyl group, leading to a temporary, covalent carbamylation of the enzyme that renders it inactive. researchgate.net The enzyme is then regenerated through a slow hydrolysis process. researchgate.net

Kinetic studies are employed to determine the nature of this inhibition. Lineweaver-Burk plots, derived from assays performed at different substrate and inhibitor concentrations, can elucidate whether the inhibition is competitive, non-competitive, or mixed-type. frontiersin.org For instance, a non-competitive mechanism was identified for certain N-benzyl stepholidine derivatives, which are also nitrogen-containing heterocyclic compounds. frontiersin.org While many derivatives in this class demonstrate potential, their inhibitory potency can be lower than reference drugs like donepezil. nih.gov

| Compound Class | Target Enzyme | Inhibition Mechanism | Selectivity |

| Carbamates | Cholinesterases | Pseudoirreversible (covalent carbamylation) | Varies |

| Phenyl-quinoline derivatives | AChE / BuChE | Reversible | Higher selectivity for BuChE observed in some series |

| N-benzyl stepholidine analogs | AChE | Non-competitive | - |

Cruzain is the primary cysteine protease of the parasite Trypanosoma cruzi and a validated target for the development of new treatments for Chagas disease. researchgate.net Its active site features a catalytic dyad, Cys25-His162, which is the target for many inhibitors. researchgate.net Thiosemicarbazones, which are structurally related to semicarbazones, have been identified as potent cruzain inhibitors. acs.orgnih.gov

The mechanism of inhibition by thiosemicarbazones is proposed to be a two-step, reversible covalent process. acs.orgnih.gov Initially, the inhibitor forms a non-covalent, pre-covalent complex with the enzyme. acs.org This is followed by a nucleophilic attack of the catalytic Cys25-S⁻ on the carbon of the C=S bond of the thiosemicarbazone. acs.orgnih.gov This forms a covalent, yet reversible, bond. acs.org Quantum mechanics/molecular mechanics (QM/MM) studies have shown that this attack on the C=S bond is energetically more favorable than an attack on the C=N bond of the scaffold. nih.gov

| Compound Class | Target Enzyme | Key Active Site Residue | Proposed Mechanism | Kinetic Parameters (Example) |

| Thiosemicarbazones | Cruzain | Cys25 | Two-step reversible covalent inhibition | Kᵢ = 36.3 µM; Kᵢ* = 11.5 µM |

| Semicarbazones | Cruzain | Cys25 | No inhibition observed | - |

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis by catalyzing the rate-limiting steps. rsc.orgnih.gov Its inhibition is a target for agents aimed at treating hyperpigmentation disorders. researchgate.net Thiosemicarbazones have emerged as a class of highly potent tyrosinase inhibitors, with many derivatives exhibiting IC₅₀ values in the sub-micromolar range. rsc.orgnih.gov

Kinetic investigations reveal that these compounds typically act as reversible inhibitors. nih.gov The most common modes of inhibition are mixed or noncompetitive, which signifies that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In cases of mixed inhibition, the inhibition constant for binding to the free enzyme (Kᵢ) is often lower than the constant for binding to the enzyme-substrate complex (Kᵢₛ), suggesting a higher affinity for the free enzyme. nih.gov The proposed mechanism of action involves the thiosemicarbazide (B42300) moiety interacting with the copper ions within the enzyme's active site, thereby preventing the substrate from binding or being processed. nih.gov For example, 4-hydroxybenzaldehyde (B117250) thiosemicarbazone was found to be a reversible, mixed-type inhibitor of tyrosinase with Kᵢ and Kᵢₛ values of 2.82 µM and 6.79 µM, respectively. nih.gov

| Inhibitor Type | Binding Target(s) | Effect on Vmax | Effect on Km |

| Competitive | Free Enzyme | No change | Increases |

| Noncompetitive | Free Enzyme & Enzyme-Substrate Complex | Decreases | No change |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

| Mixed | Free Enzyme & Enzyme-Substrate Complex | Decreases | Varies (Increases or Decreases) |

Topoisomerase IIα (Topo-IIα) is an essential enzyme that manages DNA topology during replication and transcription, making it a key target for anticancer drugs. nih.gov Inhibitors of Topo-IIα are generally categorized into two classes: poisons and catalytic inhibitors. acs.org Poisons act by stabilizing the "cleavage complex," a transient state where the enzyme is covalently bound to cleaved DNA, which leads to toxic double-strand breaks. nih.gov Catalytic inhibitors, in contrast, interfere with the enzyme's catalytic cycle, for instance by preventing DNA binding or ATP hydrolysis, without stabilizing the cleavage complex. acs.org

Studies on thiosemicarbazone derivatives, particularly their metal complexes, have shown that they function as catalytic inhibitors of Topo-IIα. acs.orgnih.gov The mechanism of action for copper-thiosemicarbazone complexes involves the inhibition of ATP hydrolysis and the prevention of Topo-IIα-mediated DNA relaxation. nih.gov However, these complexes can exhibit a complicated mechanism, as they have also been shown to increase levels of DNA cleavage, a characteristic more typical of poisons. nih.gov Acridine-thiosemicarbazone derivatives have demonstrated the ability to inhibit the enzymatic relaxation of supercoiled plasmid DNA at a concentration of 100 µM. nih.gov

| Inhibitor Class | Primary Mechanism | Effect on Cleavage Complex | Example Compound Class |

| Topo-IIα Poisons | Stabilization of the DNA-Topo-IIα cleavage complex | Increases/Stabilizes | Etoposide, Doxorubicin |

| Catalytic Topo-IIα Inhibitors | Interference with the enzyme's catalytic cycle (e.g., ATP hydrolysis) | Prevents formation or does not stabilize | Thiosemicarbazone metal complexes |

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways controlling cell growth, proliferation, and survival. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target. nih.gov EGFR tyrosine kinase inhibitors (EGFR-TKIs) are designed to block this signaling. wisdomlib.org

The primary mechanism of action for most EGFR-TKIs is to compete with ATP for binding to the kinase domain on the intracellular portion of the receptor. wisdomlib.orguni-tuebingen.de By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, which is the critical first step in activating downstream pathways like the PI3K/AKT/mTOR and MEK/ERK pathways. wisdomlib.org The quinazoline (B50416) scaffold is a common feature in many approved EGFR-TKIs. nih.govnih.gov Notably, a semicarbazone-fused quinazoline derivative has been reported as a highly potent EGFR kinase inhibitor with an IC₅₀ value of 0.05 nM, demonstrating that the semicarbazone moiety can be incorporated into effective inhibitors of this enzyme. nih.gov Inhibitors are classified into different generations based on their binding mode (reversible vs. irreversible) and their ability to target specific resistance mutations. wisdomlib.orgmdpi.com

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors are a promising class of anticancer agents. youtube.com The active site of class I, II, and IV HDACs contains a catalytic Zn²⁺ ion, which is essential for their function. nih.govnih.gov

The trifluoromethyl ketone (TFMK) moiety, present in analogs of the title compound, is a known zinc-binding group (ZBG) for HDAC inhibitors. nih.govnih.gov The mechanism involves the ketone carbonyl hydrating in the active site to form a gem-diol, which then coordinates with the Zn²⁺ ion, mimicking the transition state of acetyl-lysine hydrolysis. nih.gov

Detailed kinetic studies have revealed that TFMK-containing inhibitors exhibit a fascinating class-dependent mechanism of action. researchgate.netrsc.orgrsc.org Against class IIa enzymes (HDACs 4 and 7), they display a "fast-on–fast-off" binding mechanism. researchgate.netrsc.orgscispace.com In contrast, against class I (HDACs 1, 2, 3, 8) and class IIb (HDAC6) enzymes, they act as slow-binding inhibitors. researchgate.netrsc.orgscispace.com This differential kinetic behavior provides a basis for designing isoform-selective HDAC inhibitors. researchgate.net A significant challenge with TFMKs is their rapid in vivo metabolic reduction to inactive trifluoromethyl alcohols, though newer designs aim to overcome this instability. nih.gov

| HDAC Class | Target Isoforms | Inhibition Mechanism of TFMKs | Kinetic Profile |

| Class I | HDACs 1, 2, 3, 8 | Slow-binding, competitive | Slow-on, Slow-off |

| Class IIa | HDACs 4, 7 | Standard competitive | Fast-on, Fast-off |

| Class IIb | HDAC6 | Slow-binding, competitive | Slow-on, Slow-off |

Thymidylate Synthase and Thymidine (B127349) Phosphorylase Inhibition

Thymidylate synthase (TS) and thymidine phosphorylase (TP) are critical enzymes in the pyrimidine (B1678525) salvage pathway, essential for DNA synthesis and repair. Their inhibition is a key strategy in anticancer therapy. nih.govnih.govrjeid.com TS catalyzes the methylation of dUMP to form dTMP, a necessary precursor for DNA replication. researchgate.netresearchgate.net TP is involved in the reversible conversion of thymidine to thymine (B56734) and is also an angiogenic factor, making it a target for cancer treatment. nih.govnih.govmdpi.com While various heterocyclic compounds, such as those containing 1,3,4-oxadiazole (B1194373) or dihydropyrimidone scaffolds, have been identified as inhibitors of these enzymes, specific studies detailing the inhibitory activity of 1-acetyl-4-(3-trifluoromethylphenyl)semicarbazide or its direct analogs against thymidylate synthase or thymidine phosphorylase are not extensively available in the current body of scientific literature. nih.govrjeid.commdpi.com

Antimicrobial Action Mechanisms (In Vitro)

Analogs containing the trifluoromethylphenyl and thiosemicarbazide scaffolds have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism often involves the disruption of essential enzymatic processes within the bacterial cell.

One study identified fluorobenzoylthiosemicarbazides with a trifluoromethyl substitution as potent antibacterial agents against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimal inhibitory concentrations (MICs) for these compounds ranged from 7.82 to 31.25 µg/mL. nih.gov Molecular docking studies suggest that these thiosemicarbazide analogs may function as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in the biosynthesis of the bacterial cell wall. nih.gov

Similarly, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including their biofilms and persister cells. nih.gov These compounds exhibit multiple modes of action, which makes the development of bacterial resistance more difficult. nih.gov

Table 1: In Vitro Antibacterial Activity of Trifluoromethyl-Substituted Thiosemicarbazide Analogs

| Compound Class | Target Organism | MIC Range (µg/mL) | Proposed Mechanism of Action |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria (incl. MRSA) | 7.82 - 31.25 | Allosteric inhibition of D-alanyl-D-alanine ligase nih.gov |

Structurally related analogs bearing the trifluoromethylphenyl moiety have shown significant antifungal properties through mechanisms that primarily target the fungal cell membrane.

For instance, a series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited excellent and broad-spectrum antifungal activities. arabjchem.orgresearchgate.net Mechanistic studies of a particularly potent analog against Gibberella zeae indicated that the compound likely acts by disrupting the cell membrane of the mycelium, which in turn inhibits fungal growth. arabjchem.orgresearchgate.net This mechanism appears distinct from that of traditional amide fungicides. arabjchem.org

Further research on fluconazole (B54011) analogs incorporating a urea (B33335) moiety—structurally similar to the semicarbazide core—revealed compounds with potent, broad-spectrum antifungal capabilities against both sensitive and resistant Candida albicans. These compounds also demonstrated strong antibiofilm properties and a fungicidal (rather than fungistatic) mechanism of action. semanticscholar.org

Analogs featuring a trifluoromethyl group have been investigated for their potential against mycobacteria, with mechanisms targeting the unique cell wall of these organisms. A study on a series of 3-substituted 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles revealed potent activity against Mycobacterium tuberculosis H37Rv, isoniazid (B1672263) (INH)-resistant clinical isolates, and non-tuberculous mycobacteria. nih.gov The mechanism of action for these compounds was identified as the inhibition of mycolic acid biosynthesis, which is consistent with the design scaffold derived from isoniazid. nih.gov One of the most active compounds was found to be even more potent than isoniazid against non-tuberculous mycobacteria. nih.gov

Trifluoromethylphenyl semicarbazide analogs and related structures have shown promise as both antiparasitic and anthelmintic agents through various mechanisms of action.

Thiosemicarbazone derivatives containing a trifluoromethylphenyl group demonstrated high in vitro antiparasitic activity against epimastigote forms of Trypanosoma cruzi, the agent responsible for Chagas' disease. nih.gov In the realm of anthelmintics, new thiosemicarbazide and 1,2,4-triazole (B32235) derivatives have been tested in vitro against several pathogenic nematode models, including Rhabditis sp. and Haemonchus contortus. nih.gov The results showed that these compounds possess both ovicidal and larvicidal properties. nih.gov Subsequent in silico molecular docking studies pointed to two potential molecular targets for these compounds: the inhibition of tubulin polymerization and the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov Plant-derived cysteine proteinases have also shown broad-spectrum activity by targeting and damaging the surface cuticle of nematodes and the tegumental layers of cestodes. nih.gov

Anticancer Mechanistic Pathways (In Vitro Cell-Based Studies)

Analogs of this compound, particularly thiosemicarbazide and semicarbazone derivatives, have been shown to exert anticancer effects through several distinct mechanistic pathways in in vitro cell-based assays.

One key mechanism involves the induction of apoptosis and cell cycle arrest. A study on semicarbazone derivatives bearing a phenyl moiety revealed that the most potent compounds induced apoptosis in a dose-dependent manner and caused cell cycle arrest in the Sub-G1 phase. nih.gov Further enzymatic assays confirmed that these compounds significantly activated procaspase-3 to caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Another identified pathway is the inhibition of crucial enzymes involved in nucleotide synthesis and DNA replication. Research on certain thiosemicarbazide derivatives demonstrated that they downregulate the expression of dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines. mdpi.com Given the high demand for nucleotides in rapidly proliferating cancer cells, DHODH has emerged as a significant therapeutic target. mdpi.com Additionally, other studies on 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives have proposed topoisomerase IIα as a potential molecular target for their anticancer activity. nih.govresearchgate.net

Table 2: Summary of In Vitro Anticancer Mechanisms for Semicarbazide Analogs

| Compound Class | Cancer Cell Line(s) | Mechanistic Pathway | Key Molecular Target/Effect |

|---|---|---|---|

| Semicarbazone derivatives | HT29, SK-N-SH, MDA-MB-231, MKN45 | Apoptosis Induction, Cell Cycle Arrest | Activation of Caspase-3, Sub-G1 Arrest nih.gov |

| Thiosemicarbazide derivatives | G-361 (Melanoma) | Inhibition of Pyrimidine Synthesis | Downregulation of Dihydroorotate Dehydrogenase (DHODH) mdpi.com |

Apoptosis Induction via Mitochondrial Pathways

Recent studies have highlighted the potential of semicarbazone and thiosemicarbazone derivatives to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway is a critical mechanism of programmed cell death, tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Research on novel steroidal 5α,8α-endoperoxide derivatives featuring a semicarbazone or thiosemicarbazone side-chain has demonstrated their ability to trigger mitochondrial-mediated apoptosis. In HepG2 human liver cancer cells, a notable thiosemicarbazone derivative (compound 7j) was shown to decrease the mitochondrial membrane potential (MMP). nih.gov This event is a key indicator of mitochondrial dysfunction and a prelude to apoptosis. The disruption of MMP was associated with a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a crucial determinant in committing a cell to apoptosis, as it leads to the permeabilization of the outer mitochondrial membrane.

The change in mitochondrial membrane integrity facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. This, in turn, initiates a cascade of cysteine-aspartic proteases known as caspases. The aforementioned study confirmed the activation of the caspase cascade following treatment with the thiosemicarbazone derivative. nih.gov Similarly, another investigation focusing on a different thiosemicarbazone derivative in metastatic prostate cancer cells (PC-3) also pointed to the mitochondrial pathway of apoptosis, as evidenced by a loss of mitochondrial membrane potential. researchgate.net

Furthermore, a study on a series of semicarbazone derivatives bearing a phenyl moiety revealed that the most potent compounds induced apoptosis in a dose-dependent manner, leading to an arrest in the Sub-G1 phase of the cell cycle, which is indicative of apoptotic cell death. nih.gov Mechanistically, these compounds were found to significantly activate procaspase-3, converting it to its active form, caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov

The following table summarizes the key molecular events observed in cancer cells treated with semicarbazone and thiosemicarbazone analogs, leading to apoptosis via the mitochondrial pathway.

| Compound Type | Cancer Cell Line | Key Molecular Event | Outcome |

|---|---|---|---|

| Thiosemicarbazone Derivative (7j) | HepG2 (Liver Cancer) | Decreased Mitochondrial Membrane Potential (MMP) | Initiation of Apoptosis |

| Thiosemicarbazone Derivative (7j) | HepG2 (Liver Cancer) | Upregulation of Bax | Promotion of Apoptosis |

| Thiosemicarbazone Derivative (7j) | HepG2 (Liver Cancer) | Downregulation of Bcl-2 | Inhibition of Anti-Apoptotic Signals |

| Thiosemicarbazone Derivative (7j) | HepG2 (Liver Cancer) | Activation of Caspase Cascade | Execution of Apoptosis |

| Thiosemicarbazone Derivative | PC-3 (Prostate Cancer) | Loss of Mitochondrial Membrane Potential | Induction of Mitochondrial Apoptosis |

| Semicarbazone Derivatives (11q, 11s) | Various Cancer Cell Lines | Activation of Procaspase-3 to Caspase-3 | Execution of Apoptosis |

Cell Proliferation Inhibition and Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, analogs of this compound have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest. The cell cycle is a tightly regulated process involving a series of phases (G1, S, G2, and M) that are controlled by cyclins and cyclin-dependent kinases (CDKs). nih.gov Dysregulation of this process is a hallmark of cancer. nih.gov

Studies on various semicarbazone and thiosemicarbazone derivatives have demonstrated their ability to interfere with the cell cycle in cancer cells. For instance, a thiosemicarbazone derivative was found to arrest the cell cycle in the G0/G1 phase in PC-3 prostate cancer cells. researchgate.net This arrest at the G0/G1 checkpoint prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation.

Similarly, a series of potent semicarbazone derivatives were observed to cause an accumulation of cells in the Sub-G1 phase, which, as previously mentioned, is indicative of apoptosis but also reflects a disruption of the normal cell cycle progression. nih.gov The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle, often by inducing the expression of CDK inhibitors like p21 in response to cellular stress, such as DNA damage. nih.govresearchgate.net While direct evidence linking this compound analogs to the p53 pathway is still emerging, the observed cell cycle arrest in G1 or sub-G1 phases is consistent with a p53-mediated response. nih.gov

The table below outlines the observed effects of semicarbazone and thiosemicarbazone analogs on the cell cycle of cancer cells.

| Compound Type | Cancer Cell Line | Phase of Cell Cycle Arrest | Key Regulatory Proteins Implicated (General) |

|---|---|---|---|

| Thiosemicarbazone Derivative | PC-3 (Prostate Cancer) | G0/G1 Phase | Cyclins, Cyclin-Dependent Kinases (CDKs), p53 |

| Semicarbazone Derivatives | Various Cancer Cell Lines | Sub-G1 Phase | Cyclins, Cyclin-Dependent Kinases (CDKs), p53 |

Target Engagement Studies in Cancer Cell Lines

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for the development of more effective therapies. For semicarbazide and thiosemicarbazone derivatives, several potential targets have been proposed based on experimental and in silico studies.

One of the most promising molecular targets for this class of compounds is topoisomerase IIα. nih.gov This enzyme plays a vital role in managing DNA topology during replication and transcription, and its inhibition can lead to DNA damage and subsequent cell death. nih.gov A study on novel 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives suggested that topoisomerase IIα is a potential molecular target, a hypothesis that was supported by molecular docking studies. nih.govresearchgate.net

The presence of a trifluoromethylphenyl group in the structure of this compound also suggests potential interactions with other important cancer-related targets. Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR) are two such targets that have been implicated in the action of compounds containing trifluoromethyl moieties. SIRT2, a deacetylase, has been shown to be a valid drug target in certain cancers, and its inhibition can have therapeutic effects. nih.gov EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth, making it a key target for cancer therapies. researchgate.net While direct evidence is pending, the structural features of this compound analogs warrant investigation into their potential to engage with these targets.

The following table summarizes the potential molecular targets for semicarbazide and thiosemicarbazone derivatives based on current research.

| Compound Class | Potential Molecular Target | Rationale/Evidence |

|---|---|---|

| Semicarbazide/Thiosemicarbazide Derivatives | Topoisomerase IIα | Proposed based on biological activity and confirmed by molecular docking studies for some analogs. nih.govresearchgate.net |

| Trifluoromethylphenyl-containing Compounds | Sirtuin 2 (SIRT2) | SIRT2 is a known cancer drug target, and trifluoromethyl groups can enhance binding to certain enzymes. nih.gov |

| Trifluoromethylphenyl-containing Compounds | Epidermal Growth Factor Receptor (EGFR) | EGFR is a critical target in cancer therapy, and compounds with similar structural motifs have shown inhibitory activity. researchgate.net |

Antioxidant Activity Mechanisms (Free Radical Scavenging, Metal Chelation)

In addition to their anticancer properties, semicarbazide and thiosemicarbazide derivatives have been investigated for their antioxidant activities. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cancer. Antioxidants can mitigate oxidative damage through several mechanisms, including free radical scavenging and metal chelation.

The free radical scavenging activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. ijpsdronline.com A study on a series of chalconesemicarbazones demonstrated that many of the synthesized compounds were potent antioxidants in the DPPH assay. ijpsdronline.com The antioxidant capacity was found to be influenced by the nature and position of substituents on the aromatic rings. ijpsdronline.com

Another important mechanism of antioxidant activity is metal chelation. Transition metals such as iron and copper can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals. mdpi.com Chelating agents can bind to these metal ions, rendering them inactive and preventing the formation of ROS. A comprehensive study on the antioxidant activities of various semicarbazide and thiosemicarbazide derivatives, including a 1-[(phenyl)carbonyl-4-(3-trifluoromethylphenyl)thiosemicarbazide, evaluated their ferrous ion chelating activity. researchgate.netiaea.org The results indicated that while many compounds showed excellent free radical scavenging and ferric ion reducing activities, their ferrous ion chelating ability was generally moderate compared to the standard chelator EDTA. researchgate.netiaea.org

The table below summarizes the antioxidant mechanisms and findings for semicarbazide and thiosemicarbazide derivatives.

| Mechanism | Assay/Method | Key Findings for Semicarbazide/Thiosemicarbazide Analogs |

|---|---|---|

| Free Radical Scavenging | DPPH Assay | Many derivatives exhibit potent, dose-dependent radical scavenging activity. ijpsdronline.com |

| Metal Chelation | Ferrous Ion Chelating Assay | Derivatives, including a trifluoromethylphenyl analog, show moderate chelating activity. researchgate.netiaea.org |

| Reducing Power | Ferric Ion Reducing Assay | Many derivatives demonstrate excellent ferric ion reducing capabilities. researchgate.netiaea.org |

Computational Chemistry and Molecular Modeling in Semicarbazide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This technique is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential biological activity. nih.gov For semicarbazide (B1199961) research, docking simulations are crucial for predicting how these compounds bind to various enzymatic targets.

Molecular docking studies have been extensively applied to predict the binding modes and affinities of semicarbazide and its derivatives with a range of therapeutically relevant enzymes.

Cholinesterases: Semicarbazone and thiosemicarbazone derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.netnih.gov Docking studies help elucidate the binding interactions of these compounds within the active sites of these enzymes. scienceopen.com For instance, simulations have shown that active compounds can establish strong and comparable interactions with the target proteins. scienceopen.com

Proteases: Semicarbazones have been identified as inhibitors of parasitic cysteine proteases, such as those from Leishmania mexicana. nih.gov Docking experiments help to understand the structural requirements for specific inhibition and confirm structure-activity relationships (SARs). nih.gov Studies on other proteases, like Cathepsins, have used docking to suggest interaction mechanisms, showing that the cysteine sulfur in the active site is in close proximity to the ligand, which may lead to covalent bond formation. mdpi.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is important in the cosmetic and food industries. nih.govrsc.org Numerous studies have shown that semicarbazide and thiosemicarbazone derivatives are potent tyrosinase inhibitors. nih.gov Docking simulations reveal that these compounds often chelate the copper ions within the enzyme's active site, a key mechanism of their inhibitory action. mdpi.com The simulations indicate that ligands locate in a hydrophobic binding pocket surrounding the binuclear copper active site. mdpi.com

Topoisomerase: Topoisomerases are essential enzymes for DNA replication and are significant targets for anticancer drugs. mdpi.comnih.gov Semicarbazide derivatives have been shown to inhibit topoisomerase II. nih.gov Docking studies suggest that these compounds often target the ATP binding pocket of the enzyme. nih.govresearchgate.net This binding is thought to be facilitated by π–π interactions involving the phenyl rings of the compounds. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is a crucial target in cancer therapy. nih.gov Novel quinazoline (B50416) derivatives incorporating aryl semicarbazone scaffolds have been designed and evaluated as potent EGFR inhibitors. documentsdelivered.comnih.gov Docking studies are used to understand the structure-activity relationships, indicating that substitutions on the aryl semicarbazone moiety significantly impact the inhibitory activity. researchgate.net

Histone Deacetylase (HDAC): HDACs are important epigenetic targets in cancer treatment. mdpi.com While direct studies on 1-acetyl-4-(3-trifluoromethylphenyl)semicarbazide are limited, docking of related inhibitor classes reveals key binding mechanisms. nih.gov Inhibitors typically interact with a zinc ion in the active site and form hydrogen bonds within a hydrophobic pocket. researchgate.netnih.gov The binding of inhibitors can be enhanced by aromatic interactions with phenylalanine and tyrosine residues. nih.gov

Table 1: Summary of Molecular Docking Studies on Semicarbazide Derivatives with Various Enzymes

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.govresearchgate.netMD simulations are widely used to assess the stability and conformational dynamics of ligand-protein complexes predicted by docking. researchgate.netThis validation is crucial, as it confirms whether the interactions observed in the static dock pose are maintained in a more realistic, dynamic environment.

doaj.org

The stability of the complex is evaluated by analyzing several parameters throughout the simulation trajectory, which can last for nanoseconds or even microseconds. mdpi.comKey metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial docked position. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound.

researchgate.net* Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

researchgate.net* Radius of Gyration (Rg): Rg measures the compactness of the protein structure. A stable Rg indicates that the binding of the ligand does not cause the protein to unfold or undergo significant conformational changes.

researchgate.net* Solvent Accessible Surface Area (SASA): A decrease in SASA upon ligand binding can indicate that the compound is well-buried within the binding pocket.

researchgate.net* Hydrogen Bond Analysis: Tracking the number and duration of hydrogen bonds between the ligand and protein over time provides direct evidence of the stability of key interactions.

nih.gov

By performing MD simulations, researchers can confirm that the binding mode of a semicarbazide derivative is stable, providing greater confidence in the predictions made by molecular docking and offering a more complete understanding of the dynamic interactions that govern its biological activity.

mdpi.comnih.gov

Table of Mentioned Compounds

Compound Name This compound Acetylcholine Donepezil 6,6′-Dihydroxythiobinupharidine Doxorubicin Afatinib Staurosporine Vandetanib Resveratrol Flavone Apigenin Luteolin Vorinostat Entinostat Mocetinostat Rubidazone Daunorubicin m-AMSA Bisantrene HCl Mitoxantrone VP-16 Galantamine Kojic acid Thiourea Hydroxyurea Tropolone Ribavirin Imatinib Carpipramine Lenvatinib Gefitinib Osimertinib Sorafenib

In Silico Screening and Virtual Library Design for Semicarbazide Derivatives

Computational chemistry and molecular modeling have become indispensable tools in the research and development of novel semicarbazide derivatives, offering a rapid and cost-effective approach to identify promising drug candidates. In silico screening and the design of virtual libraries, in particular, have streamlined the process of discovering new bioactive compounds within this chemical class. These computational techniques allow for the systematic evaluation of vast chemical spaces to prioritize molecules for synthesis and biological testing.

The process of in silico screening for semicarbazide derivatives typically begins with the generation of a virtual library. This library can be constructed by systematically modifying a core semicarbazide scaffold with a diverse range of substituents. The design of these libraries is often guided by known structure-activity relationships (SAR) of related compounds, aiming to explore chemical space around a known active molecule or to discover entirely new pharmacophores. For instance, a virtual library could be created by introducing various halogenated phenyl rings or other functional groups at specific positions on the semicarbazide backbone to modulate properties like lipophilicity and hydrogen bonding capacity.

Once a virtual library is established, various computational screening methods can be employed. One of the most common techniques is molecular docking, which predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in identifying semicarbazide derivatives that are likely to exhibit high binding affinity and selectivity for a particular biological target, such as an enzyme or a receptor. For example, studies have utilized molecular docking to investigate the binding modes of semicarbazone derivatives with enzymes like urease, providing insights into the interactions that govern their inhibitory activity. nih.gov

Pharmacophore modeling is another powerful tool used in the virtual screening of semicarbazide derivatives. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. These models can be generated based on the structure of a known active ligand or the binding site of a target protein. The virtual library of semicarbazide derivatives can then be screened against the pharmacophore model to identify molecules that possess the desired spatial arrangement of features, such as hydrogen bond donors and acceptors, and aromatic rings.

In addition to predicting biological activity, computational methods are also crucial for evaluating the pharmacokinetic properties of semicarbazide derivatives at an early stage of drug discovery. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. In silico models can estimate various physicochemical and pharmacokinetic parameters, such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. mdpi.com By filtering the virtual library based on these predicted properties, researchers can prioritize compounds that are more likely to have favorable drug-like characteristics. For instance, several studies on semicarbazide and thiosemicarbazide (B42300) derivatives have successfully employed in silico ADMET prediction to assess their drug-likeness. nih.govacs.org

The integration of these computational approaches allows for a multi-faceted and efficient exploration of the chemical space of semicarbazide derivatives. The data generated from in silico screening and virtual library design provides valuable guidance for medicinal chemists, enabling them to focus their synthetic efforts on compounds with the highest probability of success.

Table 1: Key Computational Techniques in Semicarbazide Research

| Computational Technique | Application in Semicarbazide Research | Key Insights Provided |

| Virtual Library Design | Generation of large, diverse sets of virtual semicarbazide derivatives for screening. | Exploration of chemical space and identification of novel structural motifs. |

| Molecular Docking | Prediction of binding modes and affinities of semicarbazide derivatives to biological targets. | Understanding of ligand-receptor interactions and prioritization of potent compounds. nih.govresearchgate.net |

| Pharmacophore Modeling | Identification of essential chemical features required for biological activity. | Screening for molecules with the correct 3D arrangement of functional groups. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. | Assessment of drug-likeness and early identification of potential liabilities. mdpi.comacs.org |

Table 2: Representative Research Findings from In Silico Studies of Semicarbazide Derivatives

| Study Focus | Key Findings | Computational Methods Used | Reference |

| Urease Inhibition | Identification of potent semicarbazone derivatives as urease inhibitors. | Molecular Docking, In Silico ADMET Evaluation | nih.gov |

| Anticancer Activity | Investigation of anticancer potential and pharmacokinetic profiles of semicarbazides. | Molecular Docking, SwissADMET | acs.org |

| SARS-CoV-2 Inhibition | Screening of semi-synthesized compounds as potential inhibitors of papain-like protease. | Molecular Docking, ADMET, Toxicity Studies, DFT | mdpi.com |

| Antibacterial Activity | Evaluation of antibacterial potential of semicarbazone and thiosemicarbazone derivatives. | Molecular Docking | researchgate.net |

Derivatization Strategies and Hybrid Molecule Development

Design and Synthesis of Novel Hybrid Semicarbazide (B1199961) Molecules

The design of hybrid molecules originating from 1-acetyl-4-(3-trifluoromethylphenyl)semicarbazide often involves the reaction of the semicarbazide or a closely related precursor, such as a thiosemicarbazide (B42300), with moieties that can lead to the formation of new heterocyclic rings. The trifluoromethylphenyl group is a key pharmacophore, and its incorporation into larger, more complex structures is a common strategy in drug discovery. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of molecules.

The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of hybrid molecules containing both a semicarbazide-derived moiety and a 1,3,4-thiadiazole ring can be achieved through several synthetic routes. A common method involves the cyclization of a thiosemicarbazide precursor. For instance, a thiosemicarbazide bearing a trifluoromethylphenyl substituent can undergo acid-catalyzed cyclization to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative.

In a relevant study, 4-[4-(trifluoromethyl)phenyl]thiosemicarbazide was used as a starting material to synthesize a series of 1,3,4-thiadiazole derivatives. The initial step involved the reaction of the thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a dithiocarbazate intermediate, which then cyclized. This intermediate was further reacted with N-aryl-2-chloroacetamides to yield the final 1,3,4-thiadiazole products. sbq.org.br This general synthetic strategy suggests that this compound, or its thiosemicarbazide analogue, could be a viable precursor for a range of novel 1,3,4-thiadiazole hybrids. The reaction typically proceeds through an initial acylation of the thiosemicarbazide followed by dehydrative cyclization. nih.gov

The 1,2,4-triazole (B32235) nucleus is another important heterocyclic motif found in numerous clinically used drugs. The synthesis of 1,2,4-triazole-semicarbazide hybrids can be accomplished by reacting a 4-amino-1,2,4-triazole (B31798) derivative with an appropriate isocyanate or isothiocyanate. This leads to the formation of a semicarbazide or thiosemicarbazide linkage between the two heterocyclic systems.

A study detailing the synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules started from a 4-amino-1,2,4-triazole derivative, which was then reacted with various isocyanates and isothiocyanates to yield the target hybrid compounds. nih.gov This approach allows for the introduction of diverse substituents on the semicarbazide portion of the molecule, enabling the exploration of structure-activity relationships. While this example does not start with the user-specified semicarbazide, it illustrates a viable synthetic route for creating such hybrids.

Quinazolinone is a bicyclic heterocyclic scaffold that is a core component of many biologically active compounds. The hybridization of a semicarbazide derivative with a quinazolinone moiety can lead to novel chemical entities with potentially enhanced pharmacological properties. A general approach to such hybrids involves the use of a quinazolinone precursor bearing a reactive group that can be coupled with the semicarbazide.

For example, a series of thiosemicarbazone-containing quinazoline (B50416) derivatives were synthesized by reacting a quinazoline intermediate with various thiosemicarbazide derivatives, including 4-(3-trifluoromethyl-phenyl)-3-thiosemicarbazide. mdpi.com This demonstrates the feasibility of incorporating the 3-trifluoromethylphenyl semicarbazide moiety into a quinazolinone scaffold. The synthesis of quinazolinones can be achieved through various methods, including the reaction of anthranilic acid derivatives with appropriate reagents to form the heterocyclic ring system. nih.gov

The fusion of the this compound structure with other heterocyclic systems like benzimidazoles and oxadiazoles (B1248032) opens up further avenues for creating novel hybrid molecules.

Benzimidazoles: Benzimidazole (B57391) derivatives are known for their wide range of pharmacological activities. Hybrid molecules incorporating both benzimidazole and semicarbazide moieties can be synthesized through multi-step reaction sequences. Typically, a benzimidazole core is first synthesized, often from o-phenylenediamine (B120857) and a carboxylic acid or aldehyde, and then functionalized with a side chain that can be coupled to a semicarbazide or a precursor. nih.gov

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another five-membered heterocycle of significant interest in medicinal chemistry. The synthesis of 1,3,4-oxadiazole-semicarbazide hybrids can be achieved by the oxidative cyclization of semicarbazone precursors. For instance, a semicarbazone derived from the condensation of an aldehyde with a semicarbazide can be treated with an oxidizing agent to induce ring closure to the corresponding 2-amino-1,3,4-oxadiazole. jchemrev.com Another approach involves the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from acid hydrazides. nih.gov

Rational Design of Semicarbazide Analogs based on SAR Insights

The rational design of analogs of this compound is guided by Structure-Activity Relationship (SAR) studies. The goal is to identify which parts of the molecule are essential for its biological activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic parameters.

The trifluoromethylphenyl group is a key feature of the molecule. The position of the trifluoromethyl group on the phenyl ring, as well as the presence of other substituents, can significantly impact activity. SAR studies of similar compounds have shown that the electronic properties and lipophilicity conferred by the trifluoromethyl group can be critical for target binding. nih.gov

The semicarbazide core itself offers several points for modification. The acetyl group on the N1 position can be replaced with other acyl groups or alkyl groups to probe the steric and electronic requirements in this region. The N4-phenyl ring can be substituted with various functional groups to explore the effects of electronics and sterics on activity. Furthermore, the semicarbazide backbone can be conformationally constrained or modified to alter its shape and flexibility.

Strategies for Enhancing Target Selectivity and Potency through Derivatization

Enhancing the target selectivity and potency of this compound analogs is a primary objective of derivatization strategies. This can be achieved through several approaches:

Introduction of Specific Functional Groups: The addition of functional groups that can form specific interactions, such as hydrogen bonds or ionic bonds, with the target protein can significantly increase binding affinity and, consequently, potency.

Conformational Restriction: Modifying the molecule to reduce its conformational flexibility can pre-organize it into the bioactive conformation, leading to a lower entropic penalty upon binding and thus higher potency. This can be achieved by introducing cyclic structures or rigid linkers.

Isosteric Replacement: Replacing certain functional groups with their isosteres can modulate the electronic distribution and steric profile of the molecule, which can lead to improved target selectivity and pharmacokinetic properties. For example, replacing a phenyl ring with a bioisosteric heterocycle.

Molecular Hybridization: As discussed in section 7.1, combining the semicarbazide scaffold with other pharmacophores can lead to molecules with dual activity or improved selectivity for a particular target. The choice of the hybridization partner is guided by the desired biological activity and the known pharmacology of the individual components.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance potency and metabolic stability. mdpi.com By systematically applying these derivatization strategies, it is possible to develop novel analogs of this compound with optimized therapeutic potential.

Concluding Remarks and Future Directions in 1 Acetyl 4 3 Trifluoromethylphenyl Semicarbazide Research

Summary of Key Mechanistic and SAR Findings

The biological activity of semicarbazide (B1199961) derivatives is often attributed to their ability to act as chelating agents for metal ions and to interact with various biological targets through hydrogen bonding and hydrophobic interactions. ajchem-b.comrroij.com The general structure of 1-acetyl-4-(3-trifluoromethylphenyl)semicarbazide suggests several key features that likely influence its biological profile.

Structure-Activity Relationship (SAR) Insights: